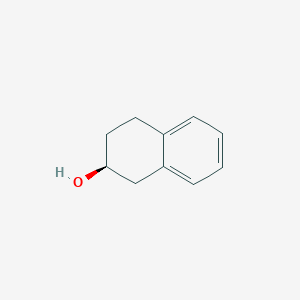

2-Naphthalenol, 1,2,3,4-tetrahydro-, (2S)-

Description

Overview of Tetrahydronaphthalene Derivatives in Modern Organic Chemistry

Tetrahydronaphthalene, commonly known as tetralin, is a partially hydrogenated derivative of naphthalene (B1677914). wikipedia.org This structural motif and its derivatives are significant in modern organic chemistry. They are found in a variety of natural products, bioactive compounds, and functional materials, making them attractive targets for synthesis. Tetrahydronaphthalene derivatives serve as crucial intermediates in organic synthesis, providing pathways to create highly functionalized and structurally diverse molecules like aryltetralins and arylnaphthalenes.

The utility of the tetrahydronaphthalene framework stems from its combination of an aromatic ring and a saturated carbocyclic ring. This structure allows for a wide range of chemical transformations at various positions. For instance, the benzylic C-H bonds exhibit moderated strength, facilitating reactions such as halogenation. wikipedia.org Furthermore, the core structure can be functionalized through various methods, including metal-mediated processes that allow for the synthesis of polysubstituted derivatives. rsc.org Tetralin itself is also utilized as a hydrogen-donor solvent in processes like coal liquefaction due to its ability to transfer hydrogen. wikipedia.org The versatility and presence of the tetrahydronaphthalene scaffold in valuable molecules underscore its importance in contemporary chemical research and application. google.com

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.21 g/mol |

| Appearance | Clear light yellow to light brown viscous liquid |

| Melting Point | 15.5 °C |

| Boiling Point | 140 °C (at 12 mmHg) |

Significance of Chiral Tetrahydronaphthol Scaffolds in Asymmetric Synthesis

Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry, particularly in the development of pharmaceuticals where different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological effects. hilarispublisher.comhilarispublisher.com Asymmetric synthesis is the process of selectively producing one enantiomer of a chiral compound, a critical capability in modern drug discovery and organic synthesis. Chiral catalysts and building blocks are central to achieving this selectivity. hilarispublisher.com

Chiral tetrahydronaphthol scaffolds, such as (2S)-1,2,3,4-tetrahydro-2-naphthalenol, are highly valuable in this context. These molecules serve as enantiomerically pure synthons or intermediates for the construction of more complex, biologically active molecules. researchgate.net For example, optically active tetralols are precursors in the synthesis of important pharmaceutical agents. Enantiomerically pure (S)-β-tetralol and its derivatives are employed in the synthesis of 2-aminotetralins, which show activity towards dopamine (B1211576), serotonin, and melatonin (B1676174) receptors. researchgate.net The defined stereochemistry of the chiral tetrahydronaphthol scaffold guides the formation of subsequent stereocenters, enabling the precise construction of the target molecule's three-dimensional architecture. nih.gov The ability to incorporate these pre-existing chiral centers is a powerful strategy in the total synthesis of natural products and medicinal agents. semanticscholar.org

Scope and Research Objectives for (2S)-1,2,3,4-Tetrahydro-2-Naphthalenol Investigations

Research focused on (2S)-1,2,3,4-tetrahydro-2-naphthalenol is driven by its potential as a specific, optically pure building block in asymmetric synthesis. The primary objectives of these investigations can be categorized as follows:

Development of Efficient Synthetic Methods: A key goal is to develop and optimize stereoselective methods for the synthesis of (2S)-1,2,3,4-tetrahydro-2-naphthalenol itself. This often involves the asymmetric reduction of the corresponding prochiral ketone, 2-tetralone (B1666913), using biocatalytic methods or chiral chemical catalysts to achieve high enantiomeric excess. researchgate.net

Application in Target-Oriented Synthesis: A major research focus is the utilization of this chiral alcohol as a key intermediate in the total synthesis of complex natural products and pharmaceutical agents. chemchart.com For instance, optically pure 2-naphthol (B1666908) derivatives are crucial for synthesizing optically active anthracyclinones, a class of compounds with significant biological activity. chemchart.com

Elucidation of Stereochemical Control: Investigations aim to understand how the stereocenter of (2S)-1,2,3,4-tetrahydro-2-naphthalenol influences the stereochemical outcome of subsequent reactions. This involves studying its role in diastereoselective reactions where the existing chiral center directs the formation of new ones. nih.gov

Creation of Novel Chiral Ligands and Auxiliaries: Researchers also explore the modification of the (2S)-1,2,3,4-tetrahydro-2-naphthalenol scaffold to create new chiral ligands for asymmetric catalysis or chiral auxiliaries that can be temporarily incorporated into a substrate to direct a stereoselective transformation.

The overarching goal is to leverage the specific stereochemistry of (2S)-1,2,3,4-tetrahydro-2-naphthalenol to enable the efficient and precise synthesis of valuable, enantiomerically pure compounds for a range of applications, particularly in medicine.

| Synonym |

|---|

| (S)-2-Tetralol |

| (S)-1,2,3,4-Tetrahydronaphthalen-2-ol |

| 2-Hydroxytetralin |

| β-Tetralol |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQYZECMEPOAPF-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2C[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Stereochemical Investigations and Control in 2s 1,2,3,4 Tetrahydro 2 Naphthalenol Synthesis and Reactions

Analysis of Asymmetric Induction Mechanisms

Asymmetric induction is the process by which a chiral influence, be it from a substrate, reagent, or catalyst, favors the formation of one enantiomer or diastereomer over another. In the synthesis of (2S)-1,2,3,4-tetrahydro-2-naphthalenol, the primary route involves the asymmetric reduction of the prochiral ketone, 2-tetralone (B1666913). The stereochemical outcome of this reduction is governed by a variety of factors that influence the facial selectivity of the hydride attack on the carbonyl group.

Neighboring group participation can significantly influence the stereochemical course of a reaction. nih.govnih.gov This occurs when a functional group in proximity to the reacting center interacts with it, often forming a cyclic intermediate that shields one face of the molecule, thereby directing the approach of the incoming reagent. nih.gov In the context of synthesizing substituted derivatives of (2S)-1,2,3,4-tetrahydro-2-naphthalenol, the presence of a substituent on the tetralin ring can dictate the diastereoselectivity of subsequent reactions.

For instance, in nucleophilic substitution reactions on derivatives of 1,2,3,4-tetrahydro-2-naphthalenol, a neighboring group can facilitate the departure of a leaving group and control the stereochemistry of the incoming nucleophile. While direct studies on (2S)-1,2,3,4-tetrahydro-2-naphthalenol are not extensively documented in this specific context, the principles of neighboring group participation are well-established. nih.govnih.gov For example, an adjacent ester group can form a dioxolenium ion intermediate, leading to a highly diastereoselective substitution. nih.gov This type of stereocontrol is crucial when planning multi-step syntheses where the stereocenter at C-2 is already established and must be preserved or influence the formation of new stereocenters.

The use of chiral catalysts is a powerful strategy for achieving high enantioselectivity in the synthesis of (2S)-1,2,3,4-tetrahydro-2-naphthalenol. Stereodifferentiation in a catalytic cycle arises from the energy difference between the diastereomeric transition states leading to the (S) and (R) enantiomers. nih.gov This energy difference is maximized by the specific interactions between the substrate, the catalyst, and the reagent.

In the asymmetric hydrogenation of 2-tetralone, chiral catalysts, often transition metal complexes with chiral ligands, create a chiral environment around the substrate. nih.govthieme-connect.com The catalyst and substrate form a complex where one face of the carbonyl group is sterically hindered, favoring hydride attack from the less hindered face. The efficiency of this stereodifferentiation is dependent on the "match" between the catalyst and the substrate. msu.edu In some cases, a phenomenon known as double stereodifferentiation is observed when a chiral catalyst is used to react with a substrate that is already chiral. msu.edu

A key strategy employed in the synthesis of related compounds is dynamic kinetic resolution (DKR). In the asymmetric transfer hydrogenation of substituted tetralones, a chiral catalyst can selectively hydrogenate one enantiomer of a rapidly racemizing starting material, leading to a high yield of a single diastereomer of the product. nih.govthieme-connect.com This process relies on the catalyst's ability to differentiate between the two enantiomers of the substrate and the rapid interconversion of these enantiomers under the reaction conditions.

Beyond the use of chiral catalysts, the inherent structure of the substrate and the nature of the reagent can also exert significant control over the stereochemical outcome of a reaction. youtube.com This is known as substrate-controlled or reagent-controlled asymmetric synthesis.

In the context of the hydrogenation of 2-tetralone and its derivatives, the steric and electronic properties of substituents on the aromatic or aliphatic ring can influence the trajectory of the incoming hydride. For example, bulky substituents can block one face of the molecule, leading to preferential attack from the opposite side. While this is a powerful tool in diastereoselective reactions, achieving high enantioselectivity through substrate control alone in the reduction of a prochiral ketone like 2-tetralone is challenging without a chiral auxiliary.

Reagent-controlled synthesis involves the use of a chiral reagent to induce asymmetry. In the case of hydrogenation, this can be a chiral hydride source. The chiral reagent forms a diastereomeric transition state with the substrate, and the difference in the activation energies for the formation of the two enantiomeric products leads to enantioselectivity.

The table below summarizes the influence of different control elements on the stereoselective synthesis of chiral alcohols from tetralone precursors, based on findings for related structures.

| Control Element | Mechanism of Stereocontrol | Typical Outcome |

|---|---|---|

| Neighboring Group | Formation of cyclic intermediates shielding one face of the reactive center. nih.gov | High diastereoselectivity in subsequent reactions on substituted tetralin rings. |

| Chiral Catalyst | Creation of a chiral pocket around the substrate, leading to diastereomeric transition states with significant energy differences. nih.gov | High enantioselectivity (e.g., >95% ee) in the asymmetric hydrogenation of 2-tetralone. nih.govthieme-connect.com |

| Substrate Control | Steric and electronic properties of the substrate direct the approach of the reagent. youtube.com | Can lead to high diastereoselectivity in the reduction of substituted tetralones. |

| Reagent Control | Use of a chiral reagent that forms diastereomeric transition states with the substrate. | Can achieve moderate to high enantioselectivity depending on the reagent. |

Determination of Enantiomeric Excess and Absolute Configuration

Following the asymmetric synthesis of (2S)-1,2,3,4-tetrahydro-2-naphthalenol, it is crucial to accurately determine the enantiomeric excess (ee) of the product and to confirm its absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. chromatographyonline.com The principle of chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. These differential interactions lead to different retention times for the (S) and (R) enantiomers, allowing for their separation and the determination of their relative amounts.

The development of a successful chiral HPLC method for 1,2,3,4-tetrahydro-2-naphthalenol involves screening various CSPs and mobile phase compositions. banglajol.info Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including alcohols. sigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), is critical for achieving optimal resolution. chromatographyonline.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

The table below illustrates a hypothetical chiral HPLC separation of (S)- and (R)-1,2,3,4-tetrahydro-2-naphthalenol.

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane:Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

While chiral HPLC can determine the enantiomeric purity, it does not inherently reveal the absolute configuration of the eluting enantiomers without a known standard. Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are employed for this purpose.

The absolute configuration of a chiral alcohol like (2S)-1,2,3,4-tetrahydro-2-naphthalenol can be determined by converting it into a diastereomeric derivative using a chiral derivatizing agent (CDA). nih.gov A commonly used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. nih.gov The alcohol is esterified with both the (R)- and (S)-enantiomers of Mosher's acid, creating a pair of diastereomeric esters.

The protons in these two diastereomers are in different chemical environments, leading to distinct chemical shifts in the ¹H NMR spectrum. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the stereocenter, the absolute configuration of the original alcohol can be assigned based on established models of the conformation of the Mosher's esters. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable in unambiguously assigning the proton signals and in providing through-space correlations that help to elucidate the conformation of the diastereomeric derivatives, further solidifying the assignment of the absolute configuration. researchgate.net For instance, NOESY experiments can reveal the spatial proximity of the protons of the alcohol moiety to the aromatic ring of the Mosher's acid derivative, which is a key aspect of the stereochemical model. researchgate.net

X-ray Crystallographic Analysis for Definitive Stereochemical Proof

X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of chiral molecules. nih.goved.ac.uk This technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise placement of each atom and thus establishing the absolute stereochemistry of all chiral centers.

In the context of (2S)-1,2,3,4-tetrahydro-2-naphthalenol, obtaining a suitable single crystal would allow for the direct visualization of the (S) configuration at the C2 position, confirming the spatial arrangement of the hydroxyl group relative to the tetralin ring system.

Conformational Analysis and Its Influence on Reaction Stereochemistry

The stereochemical outcome of reactions involving (2S)-1,2,3,4-tetrahydro-2-naphthalenol is profoundly influenced by the conformational preferences of its partially saturated six-membered ring. This ring typically adopts a half-chair conformation to minimize steric and torsional strain. The orientation of the hydroxyl group at the C2 position, being either pseudoaxial or pseudoequatorial, plays a significant role in dictating the approach of reagents and, consequently, the stereochemistry of the products.

Conformational analysis of closely related compounds, such as 2-amino-1,2,3,4-tetrahydro-1-naphthalenols, has been extensively studied using a combination of nuclear magnetic resonance (NMR) spectroscopy and theoretical calculations. researchgate.netcdnsciencepub.com These studies reveal that the substituents on the saturated ring can exist in a dynamic equilibrium between different half-chair conformers.

For derivatives of 1,2,3,4-tetrahydro-2-naphthalenol, the position of the hydroxyl group can be inferred from NMR data, particularly from the coupling constants of the vicinal protons. The magnitude of these coupling constants can be correlated with the dihedral angles between the protons, which in turn provides information about the ring's conformation and the substituent's orientation.

The interplay between different conformers and their relative energies can dictate the stereoselectivity of a reaction. For example, in reactions where a bulky reagent is used, the sterically less hindered approach to the reactive center will be favored. The conformational equilibrium of the starting material, (2S)-1,2,3,4-tetrahydro-2-naphthalenol, will determine the accessibility of the different faces of the molecule, thereby influencing the stereochemical course of the reaction.

Below is a table summarizing the conformational analysis techniques and findings for derivatives of 1,2,3,4-tetrahydro-2-naphthalenol, which are analogous to the target compound.

| Technique | Findings for Analogous Compounds | Relevance to (2S)-1,2,3,4-tetrahydro-2-naphthalenol |

| ¹H NMR Spectroscopy | Determination of substituent orientation (pseudoaxial vs. pseudoequatorial) based on proton-proton coupling constants. researchgate.netcdnsciencepub.com | The orientation of the hydroxyl group in (2S)-1,2,3,4-tetrahydro-2-naphthalenol can be determined, which is crucial for predicting reaction stereoselectivity. |

| ¹³C NMR Spectroscopy | Chemical shifts are sensitive to the stereochemical environment of the carbon atoms. | Provides complementary information to ¹H NMR for a more complete conformational picture. |

| Theoretical Calculations (e.g., MM2) | Calculation of the relative energies of different conformers to predict the most stable conformation. researchgate.netcdnsciencepub.com | Allows for the prediction of the predominant conformation of (2S)-1,2,3,4-tetrahydro-2-naphthalenol and rationalization of observed reaction outcomes. |

Understanding the conformational dynamics of (2S)-1,2,3,4-tetrahydro-2-naphthalenol is therefore essential for designing stereoselective syntheses and for predicting the stereochemical fate of its reactions.

Iv. Catalytic Applications of 2s 1,2,3,4 Tetrahydro 2 Naphthalenol and Its Derivatives

Chiral Ligand Design and Synthesis

The development of effective chiral ligands is paramount to the success of asymmetric catalysis. The tetrahydronaphthol skeleton serves as a versatile and effective starting point for the synthesis of a variety of ligand classes.

The 2-naphthol (B1666908) moiety is a privileged structure in the field of asymmetric catalysis. Its hydroxyl group provides a crucial point for interaction or further functionalization, which is essential for catalyst-substrate binding and stereochemical control. researchgate.net The development of ligands from naphthol precursors has led to significant advancements in achieving high enantioselectivity in a range of chemical transformations. researchgate.netrsc.org For instance, chiral tridentate oxovanadium(IV) complexes derived from amino acids and 2-hydroxy-1-naphthaldehyde (B42665) have been shown to be effective catalysts for the enantioselective oxidative coupling of substituted 2-naphthols. acs.org These processes can yield BINOLs (1,1'-bi-2-naphthols), which are themselves powerful chiral ligands and catalysts. acs.org Similarly, copper complexes incorporating chiral diamines derived from proline have been used to catalyze the enantioselective oxidative coupling of naphthols, achieving good enantioselectivities. acs.org

Axially chiral biaryl skeletons are cornerstones of asymmetric catalysis, and many of the most widely used examples, such as BINOLs, NOBINs (2-amino-2'-hydroxy-1,1'-binaphthyls), QUINOLs, and chiral phosphoric acids (CPAs), either contain a 2-naphthol moiety or are synthesized from a naphthol precursor. researchgate.net BINOL, a ubiquitous core skeleton in chiral catalysts, displays stable atropisomerism due to a high rotational barrier. rsc.orgresearchgate.net The development of catalytic asymmetric methods to synthesize these atropisomers is a major area of research. researchgate.net For example, chiral iron(II)-diphosphine oxide complexes have been developed for the enantioselective oxidative coupling of 2-naphthol derivatives, providing access to C1-symmetric BINOLs. nih.gov Furthermore, N-heterocyclic carbene (NHC) catalysis has been employed for the kinetic resolution of BINOL and NOBIN derivatives, achieving high enantioselectivities. researchgate.net These atropisomeric compounds are not only targets of synthesis but also act as powerful ligands and organocatalysts for a multitude of asymmetric reactions. researchgate.netresearchgate.net

The tetrahydronaphthylamine backbone, a close structural analog of tetrahydronaphthol, serves as an excellent chiral scaffold for a variety of phosphine-containing ligands. researchgate.net Chiral β-aminophosphines and their derivatives are particularly attractive due to their stability, low toxicity, and ease of handling. rsc.orgrsc.org A series of chiral phosphine-aminophosphine ligands, known as HW-Phos, have been prepared from (R)-1,2,3,4-tetrahydro-1-naphthylamine. researchgate.net Similarly, a phosphine-phosphoramidite ligand, (Rc,Ra)-THNAPhos, has been derived from chiral 1,2,3,4-tetrahydro-1-naphthylamine. researchgate.net The nitrogen atom in these phosphine-aminophosphine ligands offers tunability, allowing for functionalization to enhance steric or electronic control, which is a key element in chiral ligand design. unideb.hu These ligands have proven to be highly effective in various metal-catalyzed asymmetric reactions. rsc.orgunideb.hu

Role in Asymmetric Catalysis

Ligands derived from the tetrahydronaphthol scaffold and its analogs have been successfully applied in several key asymmetric transformations, demonstrating their effectiveness in inducing high levels of stereoselectivity.

Asymmetric hydrogenation is a fundamental and widely used method for producing chiral compounds. While the direct use of (2S)-1,2,3,4-tetrahydro-2-naphthalenol-derived ligands is a specific area, the broader class of ligands from related scaffolds has shown great promise. For instance, the catalytic asymmetric hydrogenation of naphthalenes to produce chiral tetralins has been successfully achieved using ruthenium catalysts with chiral bisphosphine ligands. This demonstrates the principle of creating the chiral tetralin core via hydrogenation.

A cooperative system using a heterogeneous palladium on carbon (Pd/C) catalyst and a homogeneous chiral Ru-tethered-TsDPEN catalyst has been developed for the asymmetric transfer hydrogenation of naphthols. chinesechemsoc.org This one-pot method first reduces the naphthol to a ketone intermediate, which is then asymmetrically reduced to the chiral 1,2,3,4-tetrahydronaphthol with excellent enantioselectivity (up to 99% ee). chinesechemsoc.org Furthermore, iridium catalysts paired with chiral ligands have been developed for the asymmetric hydrogenation of N-heteroaromatic compounds like quinoxalines, yielding chiral tetrahydroquinoxaline derivatives with high yields and enantioselectivities. nih.gov The success of these systems highlights the potential for ligands derived from the (2S)-1,2,3,4-tetrahydro-2-naphthalenol framework to be effective in similar hydrogenation reactions.

Table 1: Asymmetric Transfer Hydrogenation of 1-Naphthol chinesechemsoc.org

| Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Pd/C and (R,R)-C11 (Ru catalyst) | (R)-1,2,3,4-Tetrahydro-1-naphthol | 91 | 97 |

Asymmetric conjugate addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Chiral ligands play a crucial role in controlling the stereochemical outcome of these reactions. Copper-catalyzed tandem conjugate addition of dialkylzincs to cyclic enones, followed by trapping of the resulting enolate, is a well-established method for creating multiple stereocenters with high control. nih.gov

While direct examples using (2S)-1,2,3,4-tetrahydro-2-naphthalenol are specific, the broader family of naphthol-derived catalysts is highly relevant. Chiral BINOL derivatives, for example, have been used to catalyze the enantioselective conjugate addition of organic boronic acids to various Michael acceptors, including α,β-unsaturated ketones and N-sulfonyl ketimines, with excellent enantioselectivities (up to >99% ee). researchgate.net Bifunctional catalysts, such as cinchona alkaloids modified with a thiourea (B124793) group, have been developed for the highly enantioselective conjugate addition of simple alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones, providing a route to valuable chiral sulfur compounds. nih.gov These examples showcase the utility of chiral scaffolds, including those related to naphthols, in guiding the stereochemical course of conjugate addition reactions.

Table 2: Enantioselective Conjugate Addition of Phenylboronic Acid to 2-Cyclohexenone researchgate.net

| Catalyst/Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Rh(I)/BICMAP | 3-Phenylcyclohexanone | 98 | 99 |

Enantioselective Oxidative Coupling Reactions of 2-Naphthol Derivatives

The enantioselective oxidative coupling of 2-naphthol and its derivatives is a powerful method for the synthesis of axially chiral biaryl compounds, most notably 1,1'-bi-2-naphthol (B31242) (BINOL) and its analogues. These products are highly valuable as chiral ligands and catalysts in a multitude of asymmetric reactions. The primary approach involves the use of a chiral catalyst to control the stereochemistry of the C-C bond formation between two naphthol units.

While a variety of chiral catalysts have been successfully employed for this transformation, a thorough search of the scientific literature did not yield specific instances of (2S)-1,2,3,4-tetrahydro-2-naphthalenol or its derivatives being utilized as the central chiral ligand or catalyst. Research in this area has predominantly focused on other catalytic systems. For instance, significant success has been achieved with transition metal complexes incorporating chiral ligands such as salan, bisquinolyldiamine, and diphosphine oxides. acs.orgnih.gov Iron, copper, and vanadium are common metals used in these catalytic systems. nih.govrsc.orgnih.gov Chiral bimetallic oxovanadium complexes have also been shown to be highly effective, affording excellent enantioselectivities. nih.gov

The general mechanism for these reactions often involves the metal-catalyzed generation of naphthol radicals, followed by a stereocontrolled radical-radical coupling. The chiral ligand environment around the metal center is crucial for inducing asymmetry in the final BINOL product.

Although (2S)-1,2,3,4-tetrahydro-2-naphthalenol possesses a defined stereocenter, its application as a controlling element in this specific oxidative coupling reaction has not been reported.

Catalytic Asymmetric Spiroannulation Reactions with Naphthol Substrates

Asymmetric spiroannulation reactions are a key strategy for the construction of spirocyclic compounds, which are prevalent in natural products and pharmaceuticals. When utilizing naphthol substrates, these reactions can lead to the formation of complex chiral architectures. The catalytic asymmetric variant of this reaction relies on a chiral catalyst to dictate the stereochemical outcome of the cyclization.

Despite the importance of this synthetic strategy, a detailed review of published research reveals no specific examples where (2S)-1,2,3,4-tetrahydro-2-naphthalenol or its derivatives have been employed as the chiral catalyst or ligand. The field has instead been dominated by other types of chiral catalysts. For instance, chiral phosphoric acids and their derivatives have emerged as powerful organocatalysts for various asymmetric transformations, including those involving naphthols. researchgate.net Similarly, chiral spiro ligands such as SPINOL and its derivatives have been extensively developed and applied in a wide range of transition-metal-catalyzed asymmetric reactions, showcasing the utility of the spirocyclic scaffold in inducing high levels of stereocontrol. dicp.ac.cnumich.edu

The development of new chiral ligands and catalysts is an ongoing area of research, and while the tetrahydronaphthol scaffold is a potential building block for chiral ligand synthesis, its specific application in catalytic asymmetric spiroannulation reactions with naphthol substrates has not been documented.

Metal-Catalyzed Transformations Involving Tetrahydronaphthol Scaffolds

The tetrahydronaphthol scaffold, and more specifically the 1-tetralone (B52770) framework from which it can be derived, is a common structural motif in organic synthesis and medicinal chemistry. researchgate.netresearchgate.net These scaffolds can be subjected to a variety of metal-catalyzed transformations to introduce further complexity and functionality. Such reactions can include cross-coupling, C-H activation, and hydrogenation, among others.

However, a review of the literature indicates that research has largely focused on the synthesis and biological activity of derivatives of the tetralone and tetrahydronaphthol core, rather than the specific use of the (2S)-1,2,3,4-tetrahydro-2-naphthalenol scaffold as a substrate in a systematic study of metal-catalyzed transformations where the scaffold itself is the central object of the catalytic investigation. While derivatives of tetralone are known to be inhibitors of certain enzymes, and the synthesis of various tetralone derivatives via catalytic methods has been explored, the broader catalytic applications involving the tetrahydronaphthol skeleton as a reactive platform are not well-defined in the context of the specific stereoisomer (2S)-1,2,3,4-tetrahydro-2-naphthalenol. nih.govhilarispublisher.com

Transition metal catalysis is a vast field, and it is conceivable that the tetrahydronaphthol scaffold could participate in various known transformations. functmaterials.org.uanih.govnih.gov However, dedicated studies on the metal-catalyzed transformations of the (2S)-1,2,3,4-tetrahydro-2-naphthalenol scaffold, detailing reaction scope, yields, and potential for stereochemical control or influence from the existing chiral center, are not prominently reported.

V. 2s 1,2,3,4 Tetrahydro 2 Naphthalenol As a Key Synthetic Intermediate

Precursor for Optically Active Anthracyclinones

(2S)-1,2,3,4-Tetrahydro-2-naphthalenol and its derivatives serve as crucial chiral pool starting materials for the synthesis of optically active anthracyclinones. Anthracyclinones are the aglycone portions of anthracyclines, a class of potent antibiotics used in cancer chemotherapy. The biological activity of these compounds is highly dependent on their stereochemistry.

Research has demonstrated the use of tetralin-type intermediates, derived from chiral precursors, to construct the A and B rings of the anthracyclinone skeleton with the correct stereochemical configuration. acs.org In these synthetic strategies, the inherent chirality of the starting material, such as that in (2S)-1,2,3,4-tetrahydro-2-naphthalenol, is transferred through a series of reactions to establish the stereocenters in the final product. A key step often involves a stereospecific ring closure to form the AB ring segment. acs.org These chiral AB ring segments are then coupled with the CD ring fragments to assemble the complete tetracyclic core of the anthracyclinone. acs.org The use of enantiomerically pure starting materials like (2S)-1,2,3,4-tetrahydro-2-naphthalenol is advantageous as it obviates the need for chiral separations of diastereomeric products in the final stages of the synthesis. acs.org

Building Block for Complex Chiral Molecules

The defined stereochemistry of (2S)-1,2,3,4-tetrahydro-2-naphthalenol makes it an ideal starting point for the synthesis of a variety of complex chiral molecules. Its structure can be systematically modified to introduce new functionalities and build molecular complexity while retaining stereochemical integrity.

(2S)-1,2,3,4-tetrahydro-2-naphthalenol is a key precursor for preparing substituted naphthalene (B1677914) derivatives where the stereochemistry is precisely controlled. Various synthetic methodologies can be employed to functionalize the tetralin core. For instance, electrophilic cyclization reactions of appropriately designed acyclic precursors can yield substituted hydroxydihydronaphthalenes, which can be readily dehydrated to the corresponding naphthalenes. nih.gov By starting with a chiral, non-racemic precursor related to (2S)-1,2,3,4-tetrahydro-2-naphthalenol, this cyclization can proceed stereoselectively, leading to naphthalenes with defined stereochemical features. These polysubstituted naphthalene derivatives are important in the chemical and pharmaceutical industries due to their potential electronic and optical properties. nih.gov

The 2-naphthol (B1666908) structural motif, present in (2S)-1,2,3,4-tetrahydro-2-naphthalenol, plays a critical role as an auxiliary group in the organocatalytic asymmetric synthesis of chiral tetraarylmethanes. dicp.ac.cn These molecules, which feature a central carbon atom bonded to four different aryl groups, are challenging to synthesize enantioselectively due to significant steric hindrance. dicp.ac.cnoaepublish.com

In a notable synthetic strategy, a 2-naphthol derivative is used to generate a reactive quinone methide intermediate in situ under the influence of a chiral phosphoric acid catalyst. dicp.ac.cnresearchgate.net This transient, highly reactive species then undergoes a stereoselective 1,8-conjugate addition with a nucleophile, such as an aryl-1H-pyrrole. dicp.ac.cn The chiral environment created by the catalyst and the specific geometry of the quinone methide intermediate, which is directed by the 2-naphthol auxiliary, guides the nucleophilic attack to occur from a specific face, resulting in the formation of the tetraarylmethane with high enantioselectivity. dicp.ac.cnresearchgate.net

| Catalyst/Reagent | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Phosphoric Acid | 2-Aryl-1H-pyrroles | 81-98 | 75-90 |

| Chiral Phosphoric Acid | Indoles | - | up to 90 |

This table summarizes typical results for the organocatalytic synthesis of chiral tetraarylmethanes using a 2-naphthol-based auxiliary. dicp.ac.cn

The tetrahydronaphthalene core of (2S)-1,2,3,4-tetrahydro-2-naphthalenol is a key structural element in the synthesis of complex, fused heterocyclic systems with significant pharmacological activity. One such class of compounds is the fused benzazepine dopamine (B1211576) D1 antagonists. An important example is Dinapsoline, a potent full D1 dopamine agonist, which possesses a dihydroxy-2,3,7,11b-tetrahydro-1H-naphth[1,2,3-de]isoquinoline structure. nih.gov

The synthesis of Dinapsoline and its analogues relies on building the isoquinoline (B145761) ring system onto a pre-existing, stereochemically defined tetralin framework. nih.gov Starting with a chiral precursor derived from (2S)-1,2,3,4-tetrahydro-2-naphthalenol allows for the establishment of the correct absolute stereochemistry at the 11b position, which is critical for potent and selective binding to the D1 dopamine receptor. The development of these compounds is crucial for creating therapeutic agents for psychomotor diseases like Parkinson's disease. researchgate.net

(2S)-1,2,3,4-tetrahydro-2-naphthalenol is a direct precursor to chiral tetrahydronaphthalenylamines. The hydroxyl group can be converted to an amino group through various synthetic transformations, often with retention of stereochemistry. A practical synthetic route has been described for (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine, an important pharmaceutical intermediate. nih.gov This synthesis starts from an optically active precursor that is cyclized to form the tetralin ring, and a subsequent Hofmann rearrangement is used to introduce the amine group without racemization, thereby preserving the (2S) configuration. nih.gov These chiral amines are valuable intermediates for adrenergic beta-agonists and other pharmacologically active molecules. nih.gov

Role in the Production of Advanced Pharmaceutical Intermediates

The applications highlighted in the previous sections underscore the importance of (2S)-1,2,3,4-tetrahydro-2-naphthalenol in the production of advanced pharmaceutical intermediates. pharmanoble.com An advanced intermediate is a complex chemical compound that is a step closer to the final Active Pharmaceutical Ingredient (API) in a multi-step synthesis. pharmanoble.com

The enantiopure nature of (2S)-1,2,3,4-tetrahydro-2-naphthalenol makes it a high-value starting material for synthesizing APIs where single enantiomers are required for efficacy and to minimize side effects. nih.gov Its role as a precursor to optically active anthracyclinones (anti-cancer agents), fused benzazepine dopamine D1 antagonists (for neurological disorders), and chiral amines (for adrenergic modulators) demonstrates its broad utility in medicinal chemistry. By providing a reliable source of chirality and a versatile scaffold for further chemical modification, (2S)-1,2,3,4-tetrahydro-2-naphthalenol facilitates the efficient and stereocontrolled synthesis of a new generation of complex drugs.

Vi. Computational Chemistry and Mechanistic Elucidation of 2s 1,2,3,4 Tetrahydro 2 Naphthalenol Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of reactions involving (2S)-1,2,3,4-tetrahydro-2-naphthalenol and its derivatives, DFT calculations provide critical data on molecular geometries, transition state energies, and non-covalent interactions that dictate stereochemical outcomes.

DFT calculations are instrumental in elucidating the origins of stereoselectivity in reactions catalyzed by or involving naphthol derivatives. By modeling the transition states leading to different stereoisomers, chemists can identify the lowest energy pathway and understand the structural and electronic factors that favor it.

For instance, in asymmetric catalysis, the precise three-dimensional arrangement of the catalyst-substrate complex during the rate-determining step is what dictates the chirality of the product. DFT studies can map out the potential energy surface of a reaction, locating and characterizing the various transition states. A detailed computational analysis of diastereodivergent and enantioselective aza-Henry reactions, for example, utilized the M06-2X functional with a 6-31G(d) basis set to optimize conformers and locate transition states. nih.gov This analysis revealed that specific hydrogen bonding networks and steric interactions within the catalyst's chiral pocket were responsible for favoring one stereochemical pathway over others. nih.gov The calculations can quantify the energy differences between competing transition states, providing a rationale for the observed experimental selectivities.

Table 1: Example of Relative Free Energies for Competing Transition States Calculated via DFT Note: This table is illustrative of data generated in DFT studies for stereoselectivity, based on findings for similar catalytic systems.

| Transition State Model | Relative Free Energy (kcal/mol) | Predicted Major/Minor Product | Key Stabilizing Interactions |

| syn-(2S,3R)-TS | 0.00 | Major | Multiple hydrogen bond contacts |

| anti-(2R,3R)-TS | +1.54 | Minor | Fewer stabilizing interactions |

| syn-(2R,3S)-TS | +2.10 | Minor | Steric repulsion |

| anti-(2S,3S)-TS | +0.89 | Minor | Favorable dispersion forces |

These computational models highlight how subtle differences in non-covalent interactions, such as hydrogen bonds and van der Waals forces, can translate into significant differences in activation energies, thereby controlling the stereochemical outcome of the reaction. nih.gov

The insights gained from DFT calculations are not merely explanatory; they are also predictive, providing a powerful tool for the rational design of more efficient and selective catalysts. By understanding the specific structural features of a catalyst, such as those derived from the 2-naphthalenol scaffold, that lead to high stereoselectivity, chemists can computationally screen new catalyst designs before committing to their synthesis. researchgate.net

This in silico approach accelerates the development process significantly. For example, if calculations show that a particular steric group on a ligand is crucial for blocking an undesired reaction pathway, new catalysts can be designed with bulkier or electronically different groups at that position to enhance selectivity. Similarly, DFT can be used to modify substrates to improve their interaction with a catalyst's active site. This synergy between computational prediction and experimental validation is a cornerstone of modern catalyst development. The design of chiral phosphoric acids, which often incorporate biaryl naphthol motifs, has benefited greatly from computational insights into how the catalyst's structure influences the transition state geometry in various cycloaddition reactions. researchgate.net

Reaction Mechanism Studies

Beyond predicting outcomes, computational chemistry provides a "molecular microscope" to observe the entire course of a reaction. For complex, multi-step transformations involving intermediates derived from (2S)-1,2,3,4-tetrahydro-2-naphthalenol, these studies are invaluable for building a complete mechanistic picture.

Many chemical transformations proceed through a series of short-lived, high-energy intermediates and transition states that are impossible to isolate or directly observe experimentally. Computational methods, particularly DFT, allow for the characterization of these fleeting species. By calculating the geometries and energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed.

For example, studies on the oxidation reactions of naphthols have used DFT calculations in conjunction with experimental techniques like pulse radiolysis to identify transient radical species. researchgate.net Theoretical calculations can predict the most likely sites of radical attack on the naphthol ring and determine the relative stability of the resulting adducts. researchgate.net These calculations have demonstrated that hydroxyl radical addition can occur at multiple carbon positions, with the C1 and C4 positions being particularly favorable in 1-naphthol, and the C1 and C8 positions in 2-naphthol (B1666908). researchgate.net By comparing the theoretically predicted properties (e.g., absorption spectra) of these calculated intermediates with experimental data, the precise nature of the transient species can be confirmed.

In stereoselective reactions, it is crucial to understand not only the rate-determining step but also how stereochemical information is created and transferred through various intermediates. Computational studies can track the stereochemistry of the molecule throughout the entire reaction pathway. This is particularly important in processes where a chiral center is formed early on and must be maintained through subsequent steps.

For example, in organocatalyzed reactions, the initial non-covalent binding of the substrate to the chiral catalyst creates a specific three-dimensional arrangement. DFT calculations can model this initial complex and follow its transformation through the key bond-forming steps. These models can reveal how the chirality of the catalyst, potentially derived from a (2S)-1,2,3,4-tetrahydro-2-naphthalenol backbone, is relayed to the substrate, influencing the facial selectivity of an incoming reagent. By analyzing the structure of key intermediates, researchers can determine whether stereochemical integrity is maintained or if there are pathways for racemization, providing a deeper understanding of the factors that ensure high product enantiopurity.

Vii. Future Directions and Emerging Research Areas

Development of Novel Stereoselective Synthetic Strategies for (2S)-1,2,3,4-Tetrahydro-2-Naphthalenol

The efficient and enantiomerically pure synthesis of (2S)-1,2,3,4-tetrahydro-2-naphthalenol is paramount for its use as a chiral building block. Future research is focused on refining existing methods and developing new strategies that offer higher selectivity, yield, and sustainability. The most direct precursor for this chiral alcohol is the prochiral ketone, 2-tetralone (B1666913).

Asymmetric Biocatalytic Reduction: A highly promising and green approach involves the asymmetric reduction of 2-tetralone using whole-cell biocatalysts or isolated enzymes. Various microorganisms, particularly filamentous fungi, have demonstrated the ability to reduce 2-tetralone with a preference for the (S)-enantiomer. nih.gov For instance, the transformation of β-tetralone by Chaetomium sp. KCh 6651 can produce pure (S)-(−)-1,2,3,4-tetrahydro-2-naphthalenol in high yield. nih.gov Research in this area is moving towards screening for more robust and highly selective microbial strains, as well as enzyme engineering to enhance catalytic efficiency and substrate tolerance.

Dynamic Kinetic Resolution (DKR): Chemoenzymatic DKR represents a powerful strategy to overcome the 50% theoretical yield limit of traditional kinetic resolutions. In the context of 2-tetralone, this can involve a non-selective chemical reduction to a racemic alcohol, followed by a highly enantioselective enzymatic process, such as oxidation of the unwanted (R)-enantiomer, to isolate the desired (S)-alcohol. nih.gov A study on the transformation of β-tetralone by Absidia cylindrospora showed an initial preference for the (S)-alcohol, but over time, stereoinversion led to the isolation of the (R)-enantiomer, illustrating the complex enzymatic systems at play that could be harnessed for DKR. nih.gov Future work will likely focus on combining efficient and non-toxic metal racemization catalysts with highly selective and stable enzymes in one-pot processes. nih.gov

Asymmetric Transfer Hydrogenation (ATH): ATH using well-defined chiral transition-metal complexes, such as the renowned Noyori-Ikariya Ru(II) catalysts, is a cornerstone of modern asymmetric synthesis. acs.org While extensively used for a variety of ketones, the application of advanced ATH systems to 2-tetralone is an active area of research. The goal is to develop catalysts that operate under mild conditions with very low catalyst loadings, using environmentally benign hydrogen donors like formic acid or isopropanol (B130326), to achieve near-perfect enantioselectivity.

| Biocatalyst/Method | Substrate | Key Findings | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chaetomium sp. KCh 6651 | β-Tetralone | Non-selective reduction followed by selective oxidation of the (R)-alcohol. | >99% for (S)-4 | nih.gov |

| Absidia cylindrospora | β-Tetralone | Initial product is predominantly (S)-alcohol, but stereoinversion occurs over time. | Varies with reaction time | nih.gov |

| Didymosphaeria igniaria | 2-Tetralones | Demonstrated (S)-enantiopreference for the reduction of 2-tetralones. | Generally low to moderate | researchgate.net |

Exploration of New Catalytic Systems and Ligand Architectures Based on Tetrahydronaphthol Frameworks

The rigid yet non-planar structure of the tetrahydronaphthol core makes it an intriguing scaffold for the design of novel chiral ligands for asymmetric catalysis. This research area moves beyond using the molecule as a building block and explores its potential as a controller of stereochemistry in other reactions.

The success of axially chiral biaryl ligands like BINOL and BINAP, which have been instrumental in numerous asymmetric transformations, provides a strong impetus for exploring new chiral backbones. nih.govmdpi.com (2S)-1,2,3,4-Tetrahydro-2-naphthalenol can be envisioned as a "half-BINOL" with a flexible saturated ring. This unique combination of a rigid aromatic portion and a chiral, conformationally adaptable saturated ring could lead to ligands with novel stereochemical induction properties.

Future research will involve the synthetic modification of the (2S)-tetrahydronaphthol scaffold. The hydroxyl group and the aromatic ring serve as handles for introducing coordinating groups, such as phosphines (to create P-chiral or P,O-type ligands), amines, or N-heterocyclic carbenes (NHCs). These new ligands could find applications in a wide range of metal-catalyzed reactions, including:

Asymmetric Hydrogenation: Developing novel ligands for transition metals like rhodium, ruthenium, and iridium.

C-H Activation/Functionalization: Designing ligands for palladium or rhodium catalysts to enable enantioselective C-H bond transformations, a rapidly growing field in organic synthesis. nih.govmdpi.com

Lewis Acid Catalysis: Using the hydroxyl group as a coordinating site for metals like titanium, copper, or zinc to create chiral Lewis acid catalysts for reactions such as Diels-Alder or aldol (B89426) additions.

| Ligand Type | Potential Coordinating Atoms | Potential Catalytic Application |

|---|---|---|

| Phosphine-Oxide | P, O | Asymmetric Hydrogenation, Allylic Alkylation |

| Amino-Alcohol | N, O | Asymmetric Transfer Hydrogenation, Aldol Reactions |

| NHC-Alcohol | C(carbene), O | Copper- or Palladium-catalyzed reactions |

| Phosphoramidite | P, N | Conjugate Addition, Hydroformylation |

Advanced Applications in the Total Synthesis of Natural Products and Complex Chiral Molecules

Chiral tetralone and tetralol frameworks are key structural motifs in a variety of biologically active natural products. semanticscholar.org The availability of enantiomerically pure (2S)-1,2,3,4-tetrahydro-2-naphthalenol makes it a highly valuable starting material, or "chiral pool" molecule, for the efficient and stereocontrolled total synthesis of these complex targets. nih.govnbinno.com

The utility of this chiral building block lies in its pre-defined stereocenter, which can be used to direct the stereochemistry of subsequent reactions, significantly reducing the complexity and length of a synthetic route. Natural products containing the tetralone core, such as catalponol (B157341) and O-methylasparvenone, are attractive targets. semanticscholar.org An asymmetric synthesis could begin with the reduction of the corresponding tetralone to the (2S)-alcohol, followed by further functionalization. The alcohol group can be used as a handle for substitution reactions or as a directing group for stereoselective transformations on the aliphatic or aromatic rings.

Future research will focus on leveraging (2S)-1,2,3,4-tetrahydro-2-naphthalenol and its derivatives in concise and elegant total syntheses. This includes its use in cascade reactions, where multiple bonds and stereocenters are formed in a single operation, and in diversity-oriented synthesis to generate libraries of complex molecules for biological screening.

| Natural Product Class | Example | Potential Synthetic Role of (2S)-Tetrahydro-2-Naphthalenol |

|---|---|---|

| Terpenoids | Catalponol | Chiral starting material to set key stereocenters. |

| Serotonin Receptor Antagonists | O-Methylasparvenone | Key intermediate after oxidation to the corresponding (S)-tetralone. |

| Anthracyclinones | Daunomycinone analogues | Core building block for constructing the tetracyclic ring system. |

| Isoflavanoids | Homoisoflavanones | Precursor for the synthesis of carba-analogues. acs.org |

Integration of Computational and Experimental Approaches for Reaction Optimization and Discovery

The synergy between computational chemistry and experimental work is revolutionizing how asymmetric reactions are developed and understood. chiralpedia.com For a molecule like (2S)-1,2,3,4-tetrahydro-2-naphthalenol, computational tools are becoming indispensable for accelerating progress in the areas described above.

Mechanism and Stereoselectivity Studies: Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions, such as the asymmetric reduction of 2-tetralone. nih.govresearchgate.net By comparing the energies of the transition states leading to the (R) and (S) products, researchers can understand the origin of enantioselectivity for a given catalyst. This knowledge is crucial for rationally improving catalyst performance, rather than relying on empirical screening. researchgate.net

Rational Ligand Design: Before embarking on lengthy synthetic campaigns, computational modeling can be used to design and pre-screen new chiral ligands based on the tetrahydronaphthol framework (as discussed in section 7.2). chiralpedia.com By building virtual libraries of ligands and simulating their coordination to metals and their performance in catalytic cycles, researchers can prioritize the most promising candidates for experimental validation.

Predictive Modeling: The integration of computational data with experimental results allows for the development of predictive models. chiralpedia.com Machine learning algorithms, trained on datasets of catalytic reactions, could potentially predict the optimal catalyst and conditions for the synthesis of (2S)-1,2,3,4-tetrahydro-2-naphthalenol or forecast the performance of a novel ligand derived from it. This data-driven approach represents a paradigm shift in catalyst discovery and reaction optimization.

| Computational Method | Application Area | Objective |

|---|---|---|

| Density Functional Theory (DFT) | Asymmetric Synthesis | Elucidate reaction mechanisms; calculate transition state energies to predict stereoselectivity. nih.gov |

| Molecular Dynamics (MD) | Ligand Design | Simulate ligand-metal complex dynamics and conformational preferences. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Biocatalysis | Model enzyme-substrate interactions in the active site to understand biocatalyst selectivity. |

| Virtual Screening / Docking | Drug Discovery | Predict binding affinity of tetrahydronaphthol derivatives to biological targets. mdpi.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in (2S)-1,2,3,4-tetrahydro-2-naphthalenol?

- Methodological Answer: Asymmetric catalytic hydrogenation of ketone precursors or enzymatic resolution using lipases or esterases are common approaches. For example, chiral auxiliary-assisted synthesis or kinetic resolution can enhance enantioselectivity. Column chromatography with chiral stationary phases (e.g., cellulose-based columns) may further purify the product. Ensure reaction conditions (temperature, solvent polarity) are optimized to minimize racemization .

Q. Which analytical techniques are critical for confirming the structure and stereochemistry of (2S)-1,2,3,4-tetrahydro-2-naphthalenol?

- Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the hydrogenated naphthalene backbone and hydroxyl group position. NOESY or ROESY experiments can clarify spatial arrangements.

- X-ray Crystallography: Single-crystal analysis provides definitive stereochemical confirmation, especially for resolving (2S) configuration .

- Chiral HPLC/GC: Employ chiral columns (e.g., amylose derivatives) to assess enantiomeric excess (ee) and purity .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodological Answer:

- Solubility: Perform phase-solubility studies in solvents like DMSO, ethanol, or aqueous buffers (pH 4–8). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits.

- Stability: Conduct accelerated degradation studies under heat (40–60°C), light, and oxidative conditions. Monitor decomposition via HPLC-MS and identify degradation products .

Advanced Research Questions

Q. How can contradictions in genotoxicity data for (2S)-1,2,3,4-tetrahydro-2-naphthalenol be resolved?

- Methodological Answer: Discrepancies may arise from differing experimental models (e.g., bacterial vs. mammalian cells) or concentration ranges. To resolve:

- Dose-Response Analysis: Use a wider concentration gradient (e.g., 10 µM–1 mM) in comet assays or micronucleus tests.

- Mechanistic Studies: Investigate reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA) or DNA adduct formation using -postlabeling. Cross-validate findings in primary human cells (e.g., lymphocytes) and in vivo models .

Q. What strategies are effective for studying metabolic pathways and metabolite identification?

- Methodological Answer:

- Isotope Labeling: Synthesize - or -labeled analogs to track metabolic fate using LC-MS/MS.

- In Vitro Incubations: Use liver microsomes or hepatocytes to identify phase I/II metabolites. Employ high-resolution mass spectrometry (HRMS) for structural elucidation.

- Computational Modeling: Apply docking simulations to predict CYP450 enzyme interactions (e.g., CYP3A4, CYP2D6) .

Q. How can researchers optimize chromatographic separation of diastereomers or structural analogs?

- Methodological Answer:

- Mobile Phase Optimization: Adjust pH (e.g., 2.5–3.5 with formic acid) and organic modifiers (acetonitrile vs. methanol) to enhance resolution.

- Stationary Phase Selection: Use C18 columns with embedded polar groups or pentafluorophenyl (PFP) phases for polar interactions. For diastereomers, consider hydrophilic interaction chromatography (HILIC) .

Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) in derivatives?

- Methodological Answer:

- Scaffold Modifications: Synthesize analogs with substitutions at the hydroxyl group (e.g., ethers, esters) or tetrahydro ring (e.g., halogenation, alkylation).

- Biological Assays: Test derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding). Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .

Data Analysis and Contradiction Resolution

Q. How should researchers address variability in toxicity thresholds across studies?

- Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies using standardized metrics (e.g., IC50, LD50). Adjust for differences in cell lines, exposure times, and assay protocols.

- QSAR Modeling: Develop quantitative structure-activity relationship models to predict toxicity thresholds based on physicochemical properties (logP, polar surface area) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.